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These application notes provide a comprehensive overview of the surgical techniques for the

removal of MIRAgel scleral buckles. Due to long-term hydrolytic degradation and expansion,

these implants often necessitate removal years after their initial placement for retinal

detachment repair.[1][2][3][4][5] The following sections detail the rationale for removal,

preoperative considerations, various surgical protocols, and postoperative management.

Introduction and Rationale for Removal
The MIRAgel scleral buckle, a hydrogel implant introduced in the 1980s, was initially favored

for its soft and pliable nature.[6][7] However, long-term follow-up has revealed significant

complications due to the material's propensity to absorb fluid, expand, and fragment over time.

[1][2][3][4][5] This hydrolytic degradation can lead to a variety of clinical issues, making surgical

removal necessary. The median time from implantation to removal is typically between 7 and

15 years.[1][3][5]

Common indications for MIRAgel buckle removal include:

Pain and Discomfort: Swelling of the implant can cause significant pain and a foreign body

sensation.[5]

Extraocular Motility Disturbances: Expansion of the buckle can restrict the movement of

extraocular muscles, leading to diplopia (double vision).[1][3]
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Globe Compression and Intrusion: In severe cases, the enlarged buckle can compress the

globe, leading to changes in refractive error or, in rare instances, intrude into the eye.[1][8]

Extrusion and Exposure: The buckle may erode through the conjunctiva and become

exposed, increasing the risk of infection.[3][5][9][10]

Orbital Mass Effect: The expanded MIRAgel can mimic an orbital tumor, causing proptosis

(bulging of the eye) and cosmetic deformities.[11][12][13]

Infection and Inflammation: The degraded material can incite a chronic inflammatory

response and serve as a nidus for infection.[1][3][5]

Preoperative Evaluation
A thorough preoperative evaluation is crucial for successful surgical planning. This includes:

Detailed Patient History: Elicit a history of the original retinal detachment surgery, including

the type of buckle used if known. Many patients may not recall the specific material used.[11]

Clinical Examination: A comprehensive ophthalmic examination should be performed,

including visual acuity, intraocular pressure, and a dilated fundus exam to assess the status

of the retina. Slit-lamp examination can reveal conjunctival thinning or buckle exposure.

Ocular motility should be assessed to document any restrictions.

Imaging:

B-scan Ultrasonography: Useful for visualizing the buckle and its relationship to the sclera,

as well as for detecting any associated scleral thinning or intraocular extension.[11]

Computed Tomography (CT) or Magnetic Resonance Imaging (MRI): Recommended in

cases of suspected orbital extension or to differentiate the expanded buckle from an orbital

tumor.[11][12]

Surgical Protocols
The primary challenge in MIRAgel buckle removal is the friable and fragmented nature of the

degraded hydrogel, which can make complete removal difficult.[2][3] Several techniques have

been developed to address this challenge.
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Protocol for Conventional Dissection and Piecemeal
Removal
This technique involves the careful dissection of the capsule overlying the MIRAgel buckle and

removing the fragments.

Methodology:

Anesthesia: General or retrobulbar anesthesia is administered.

Exposure: A conjunctival peritomy is made to expose the scleral buckle. The location of the

incision can be guided by the area of maximal buckle prominence.

Capsule Incision: The fibrous capsule overlying the buckle is carefully incised.

Piecemeal Removal: The friable MIRAgel fragments are meticulously removed using non-

toothed forceps and blunt dissection. Care must be taken to avoid excessive traction on the

sclera, which may be thinned.

Irrigation and Exploration: The surgical bed is thoroughly irrigated with a balanced salt

solution to flush out smaller fragments. The fornices should be explored to ensure no

residual material is left behind.

Closure: The conjunctiva is closed with absorbable sutures.

Protocol for Expression Technique to Minimize
Fragmentation
This technique aims to remove the buckle in a more intact fashion by applying pressure to

express it from one quadrant to the next.[14]

Methodology:

Anesthesia and Exposure: As described in Protocol 3.1.

Quadrant Incisions: Incisions are made in the conjunctiva and capsule overlying the

encircling buckle in each of the four quadrants between the rectus muscles.[14]
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Buckle Expression: A cotton-tipped applicator is used to apply firm pressure on the buckle in

one quadrant, expressing a portion of it through the incision in the adjacent quadrant.[14]

Sequential Removal: This process is repeated for each quadrant, allowing for the removal of

the buckle in larger, more continuous pieces.[14]

Final Removal and Closure: Any remaining fragments are removed, and the conjunctiva is

closed.

Protocol for Direct Aspiration Technique
This approach utilizes suction to remove the gelatinous, degraded MIRAgel material.[15][16]

Methodology:

Anesthesia and Exposure: As described in Protocol 3.1.

Capsule Incision: An incision is made in the capsule to expose the hydrated MIRAgel.

Aspiration: A suction instrument, such as a Yankauer suction catheter or a specialized metal

microcannula, is introduced into the capsular space.[15][16] The suction is activated to

aspirate the friable buckle material. The diameter of the suction tip can be adjusted as

needed.[16]

Complete Removal: The suction tip is moved along the path of the buckle to ensure

complete removal.

Irrigation and Closure: The surgical site is irrigated, and the conjunctiva is closed.

Protocol for Pars Plana Ultrasonic Fragmentation for
Intruded Buckles
In rare cases where the MIRAgel buckle has eroded through the sclera and into the vitreous

cavity, a pars plana approach is necessary.[17][18]

Methodology:

Anesthesia: General anesthesia is typically required.
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External Buckle Management: The external portion of the buckle is first addressed by cutting

and releasing any encircling band.[17]

Pars Plana Vitrectomy: A standard three-port pars plana vitrectomy is performed.

Ultrasonic Fragmentation: A fragmatome or other ultrasonic fragmentation device is used to

break up and aspirate the intraocular MIRAgel fragments.[17][18] This is done under direct

visualization to avoid damage to the retina.[17]

Retinal Examination and Closure: A thorough peripheral retinal examination is performed to

rule out any retinal breaks. The sclerotomies and conjunctiva are then closed.

Data Presentation
Parameter

Conventional
Dissection

Expression
Technique

Direct
Aspiration

Pars Plana
Fragmentation

Indications
Exposed/sympto

matic buckle
Encircling buckle

Friable,

gelatinous buckle

Intraocularly

intruded buckle

Key Advantage
Direct

visualization

Minimizes

fragmentation

Efficient for soft

material

Addresses

intraocular

component

Key

Disadvantage

High risk of

fragmentation

Requires

encircling

element

May not remove

firm fragments

Technically

complex, higher

risk

Reported

Complications

Scleral

perforation,

residual

fragments, retinal

redetachment

Scleral

perforation

Incomplete

removal

Retinal

detachment,

vitreous

hemorrhage

Table 1: Comparison of Surgical Techniques for MIRAgel Buckle Removal.
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Complication Reported Incidence Management

Intraoperative Scleral

Perforation
~11%

Cryopexy or laser retinopexy to

the site, possible vitrectomy

Postoperative Retinal

Redetachment
~11%

Further retinal surgery

(vitrectomy, scleral buckle)

Residual MIRAgel Fragments Variable

Observation if asymptomatic,

surgical removal if

symptomatic

Conjunctival Insufficiency Infrequent

May require amniotic

membrane or mucous

membrane grafting

Table 2: Complications Associated with MIRAgel Buckle Removal and Their Management.

(Data synthesized from multiple sources[1][3][9])
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Caption: Surgical decision workflow for MIRAgel buckle removal.
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Clinical Complications
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Caption: Pathophysiology of MIRAgel buckle complications leading to removal.

Postoperative Management
Postoperative care is focused on controlling inflammation, preventing infection, and monitoring

for complications.

Medications: A typical regimen includes topical antibiotic and steroid drops for several

weeks.

Follow-up: Patients should be monitored closely in the postoperative period. The first follow-

up is usually on day 1, followed by visits at 1 week, 1 month, and then as needed.

Retinal Examination: A dilated fundus examination is essential at each follow-up visit to

monitor for the development of retinal tears or detachment, which can occur in a significant

minority of patients.[1][3]
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Management of Scleral Thinning: If significant scleral thinning is noted intraoperatively, the

patient should be counseled about the potential for future complications, although scleral

reinforcement is not typically required.

Conclusion
The removal of MIRAgel scleral buckles is a necessary procedure for a growing number of

patients experiencing late complications. While surgically challenging due to the degraded

nature of the implant, several effective techniques have been developed. A thorough

preoperative evaluation and careful selection of the surgical approach can lead to successful

outcomes. Postoperative monitoring, particularly for retinal redetachment, is a critical

component of patient care.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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